molecular formula C26H30O8 B14480264 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane CAS No. 65987-46-4

1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane

Cat. No.: B14480264
CAS No.: 65987-46-4
M. Wt: 470.5 g/mol
InChI Key: GWOKMFBQLPXPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane typically involves the acetylation of 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: 1,4-Bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: This compound has a similar phenyl structure but with methoxy groups instead of acetoxy groups.

    1,6-Bis-(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: Another similar compound with methoxy and hydroxy groups.

Uniqueness

1,4-Bis(3,4-diacetoxyphenyl)-2,3-dimethylbutane is unique due to its acetoxy groups, which provide distinct reactivity and potential applications compared to similar compounds with methoxy or hydroxy groups. The presence of acetoxy groups can influence the compound’s solubility, stability, and interactions with other molecules.

Properties

CAS No.

65987-46-4

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

[2-acetyloxy-4-[4-(3,4-diacetyloxyphenyl)-2,3-dimethylbutyl]phenyl] acetate

InChI

InChI=1S/C26H30O8/c1-15(11-21-7-9-23(31-17(3)27)25(13-21)33-19(5)29)16(2)12-22-8-10-24(32-18(4)28)26(14-22)34-20(6)30/h7-10,13-16H,11-12H2,1-6H3

InChI Key

GWOKMFBQLPXPFD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(C)CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.